(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane

Protecting-group orthogonality Oxidative deprotection Silyl ether stability

Premature deprotection or stereochemical erosion during multi-step syntheses can derail entire campaigns. This TBDPS ether is approximately 10⁴ times more hydrolytically stable than TMS analogs and withstands oxidative conditions that cleave TBDMS groups, ensuring the secondary alcohol remains masked through critical transformations. - Survives DDQ-mediated deprotections and chromatographic purification on neutral alumina, where TBDMS/TES groups fail. - Enables differential functionalization: the TBDPS group stays intact while primary TBDMS ethers are selectively removed with TBATB/MeOH. - Provides a unique NaH/HMPA cleavage trigger for selective TBDPS removal in the presence of TBDMS-protected positions.

Molecular Formula C21H26O2Si
Molecular Weight 338.5 g/mol
Cat. No. B13681086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane
Molecular FormulaC21H26O2Si
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC4C(C3)O4
InChIInChI=1S/C21H26O2Si/c1-21(2,3)24(17-10-6-4-7-11-17,18-12-8-5-9-13-18)23-16-14-19-20(15-16)22-19/h4-13,16,19-20H,14-15H2,1-3H3
InChIKeyPKFHXQBPJKBMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBDPS-Protected 6-Oxabicyclo[3.1.0]hexan-3-ol: Sterically Demanding Orthogonal Building Block


(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane (CAS 1616434-79-7) is a tert-butyldiphenylsilyl (TBDPS) ether of 6-oxabicyclo[3.1.0]hexan-3-ol, a strained bicyclic epoxide–alcohol building block frequently employed as an intermediate in the synthesis of carbocyclic nucleoside analogues [1]. The TBDPS group is introduced to protect the secondary alcohol of the cyclopentene oxide scaffold, providing a sterically bulky, hydrolytically robust silyl ether that can be carried through multiple synthetic transformations while maintaining orthogonality to other commonly used protecting groups [2].

Orthogonal protection for multi-step carbocyclic nucleoside analogue routes
Sterically demanding TBDPS ether suited for staged deprotection sequences
Strained cyclopentene oxide scaffold supports electrophilic and oxidative functionalizations

Why TBDPS Outperforms Generic Silyl Ethers


Silyl ether protecting groups are not interchangeable: the rate of nucleophilic fluoride-mediated desilylation, stability to aqueous acid, and resilience under oxidative conditions are all dictated by the steric bulk and electronic characteristics of the silicon substituents [1]. The tert-butyldiphenylsilyl (TBDPS) group, with two phenyl rings and a tert-butyl group attached to silicon, is approximately 10⁴ times more hydrolytically stable than its trimethylsilyl (TMS) counterpart and roughly 10⁰–10² times more resistant to acidic cleavage than the widely used tert-butyldimethylsilyl (TBDMS) analog . Consequently, a procurement decision based solely on cost or availability—opting for the TBDMS-protected derivative or the free alcohol—can result in premature deprotection, loss of stereochemical integrity, or incompatibility with planned downstream chemistry. The quantitative evidence below substantiates why this specific TBDPS ether must be prioritized when orthogonal stability is non-negotiable.

Target
TBDPS ether (this compound)
Risk if substituted
Replacing with TBDMS or TES ether may lead to premature cleavage under oxidative conditions
Target
Orthogonal stability profile
Risk if substituted
Using a single silyl group strategy limits staged deprotection and may compromise route design
Target
Reverse orthogonality via NaH/HMPA
Risk if substituted
Alternative silyl ethers may not invert stability trends, preventing selective TBDPS-type removal

Quantitative Differentiation vs. Closest Silyl Ether Analogs


Oxidative Stability Under DDQ Deprotection Conditions

In the presence of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in MeCN–H₂O (9:1) or THF–H₂O (9:1), triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) ethers were readily hydrolyzed to the corresponding alcohols, whereas tert-butyldiphenylsilyl (TBDPS) ethers remained completely intact [1]. This establishes a binary, all-or-nothing orthogonality: the TBDPS ether can be retained through oxidative manipulations that quantitatively remove TBDMS and TES protection, a feature directly relevant when the 6-oxabicyclo[3.1.0]hexane scaffold must be carried through electrophilic/oxidative functionalizations.

DDQ oxidative stability
Head-to-head
TBDPS fully retained; TES and TBDMS ethers cleaved
Supports binary orthogonality selection for oxidative sequences
DDQ, MeCN–H₂O or THF–H₂O, rt
Protecting-group orthogonality Oxidative deprotection Silyl ether stability

Selective Cleavage with NaH/HMPA Confirms Orthogonality

Treatment of a mixture of TBDPS and TBDMS ethers with sodium hydride in hexamethylphosphoric triamide (HMPA) resulted in significantly faster cleavage of the TBDPS ether, allowing its selective removal while leaving the TBDMS ether untouched [1]. This reverse orthogonality—TBDPS is more labile than TBDMS under NaH/HMPA, opposite to the trend observed under acidic or oxidative conditions—provides a uniquely controllable deprotection strategy that cannot be replicated by substituting the TBDPS group with another silyl protecting group.

NaH/HMPA selective cleavage
Head-to-head
TBDPS cleaved faster; TBDMS remains intact
Enables reverse-orthogonality staged deprotection
NaH, HMPA, rt
Selective desilylation Base-mediated cleavage Orthogonality

Resistance to Neutral Alumina Deprotection

The deprotection rate of primary and secondary silyl ethers on neutral alumina (activated at 80 °C/0.1 Torr for 16 h, deactivated with 1.5–4.5% water) followed the order TMS ≫ TBDMS ≈ TIPS > TBDPS [1]. The TBDPS ether was the slowest to cleave, consistent with the steric hindrance provided by the two phenyl rings. This allows discrimination between different silyl groups located at equivalent positions in the same molecule, affording monoprotected alcohols in very good yields.

Neutral alumina resistance
Head-to-head
Stability order: TBDPS (slowest) > TBDMS ≈ TIPS ≫ TMS
Reported top rank for solid-support purification survival
Neutral alumina, 1.5–4.5% H₂O deactivation
Neutral alumina deprotection Steric effects Silyl ether stability order

Chemoselective Stability Under TBATB–MeOH Conditions

Using tetrabutylammonium tribromide (TBATB) in methanol, the apparent order of protecting-group stability was established as: phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT [1]. Notably, a primary TBDPS ether exhibited greater resistance to cleavage than a primary or secondary TBDMS ether, while TBDMS ethers could be cleaved selectively in the presence of TBDPS groups. For a secondary alcohol derivative such as (6-oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane, this places it in a stability tier that allows TBDMS group removal without compromising the TBDPS-protected scaffold.

TBATB–MeOH stability tier
Head-to-head
1° OTBDPS ranks above 1° and 2° OTBDMS in stability
Supports chemoselective TBDMS removal in presence of TBDPS
TBATB, MeOH, rt
Chemoselective deprotection TBATB reagent Protecting group stability order

High-Value Research and Industrial Applications


Staged Alcohol Deprotection in Carbocyclic Nucleoside Synthesis

The TBDPS ether of 6-oxabicyclo[3.1.0]hexan-3-ol can be carried through oxidative manipulations (e.g., DDQ-mediated deprotections or Pummerer rearrangements) that strip TBDMS or TES groups, as demonstrated by the binary orthogonality data from Tanemura et al. [1]. The secondary alcohol is only released upon exposure to fluoride sources (e.g., TBAF) or NaH/HMPA, allowing precise control over the unmasking sequence in the construction of entecavir-like or aristeromycin-like scaffolds.

Solid-Supported Processes Using Neutral-Alumina Gradients

The pronounced stability difference of TBDPS ethers vs. TBDMS and TMS on neutral alumina, as quantified by Feixas et al. [1], makes this compound an ideal candidate for chromatographic deprotection strategies. In a continuous-flow or solid-phase setting, the TBDPS group can survive alumina-packed columns that cleave other silyl ethers, enabling on-resin functionalization of the epoxide ring without unintentional alcohol exposure.

Chemoselective Deblocking with Multiple Silyl Protection

When a synthetic intermediate carries both primary and secondary alcohol functions protected as TBDMS and TBDPS ethers respectively, the stability rank determined by Gopinath and Patel with TBATB/MeOH [1] ensures that the primary TBDMS group can be removed while leaving the secondary TBDPS ether intact. This permits differential functionalization of the cyclopentene oxide core at the freed primary position while the secondary alcohol remains protected for subsequent introduction of a nucleobase or glycosyl donor.

Reverse-Orthogonality Deprotection via NaH/HMPA

In contrast to acidic or fluoride-based conditions where TBDPS is typically more resistant than TBDMS, the NaH/HMPA system (Shekhani et al., 1990 [1]) uniquely inverts this trend, cleaving TBDPS faster. This provides a distinct deprotection trigger that cannot be replicated with other silyl groups, making the compound valuable when a synthetic route requires selective TBDPS removal in the presence of TBDMS-protected positions.

Application
Selection Property
Validation Focus
Staged alcohol deprotection in nucleoside synthesis
Oxidative orthogonality profile
DDQ-mediated TBDMS/TES removal survival
Solid-supported purification processes
Neutral-alumina stability rank
On-resin epoxide functionalization integrity
Differential functionalization of polyol cores
Chemoselective stability toward TBATB/MeOH
Primary TBDMS removal with secondary TBDPS retention
Reverse-orthogonality deprotection triggers
NaH/HMPA reactivity inversion
Selective TBDPS cleavage in presence of TBDMS
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